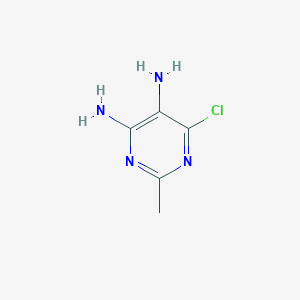

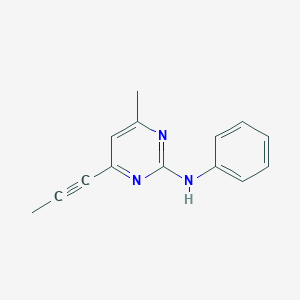

6-Chloro-2-methylpyrimidine-4,5-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to 6-Chloro-2-methylpyrimidine-4,5-diamine involves multiple steps, including cyclization and chlorination reactions. For instance, Lei-ming (2012) reported the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs, via cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride under optimized conditions (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of compounds closely related to 6-Chloro-2-methylpyrimidine-4,5-diamine has been elucidated through various spectroscopic and crystallographic techniques. For example, Guo et al. (2007) described the crystal structure of a similar compound, revealing the disordered arrangement of the chlorine atom and methyl group, providing insight into the molecular conformation and intermolecular interactions (Guo et al., 2007).

Applications De Recherche Scientifique

-

Pharmaceuticals

- Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .

- They exhibit a range of pharmacological effects including antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- For example, imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .

- The methods of application or experimental procedures, including any relevant technical details or parameters, are not provided in the source .

- The outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

-

Agrochemicals

-

Dyestuffs

-

Nitrification Inhibitor

-

Modulation of Myeloid Leukemia

-

Treatment of Breast Cancer and Idiopathic Pulmonary Fibrosis

-

Antimicrobial

-

Antifungal

-

Antiparasitic

-

Diuretic

-

Antitumor

-

Antifilarial

Safety And Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H315, and H319. The precautionary statements are P261 and P305+P351+P338 .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 6-Chloro-2-methylpyrimidine-4,5-diamine .

Propriétés

IUPAC Name |

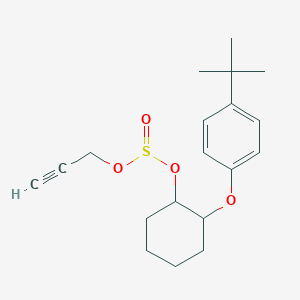

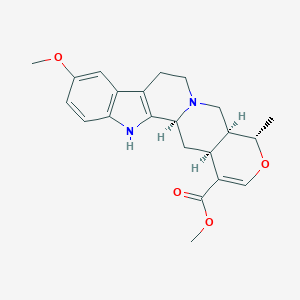

6-chloro-2-methylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPFPRGCGZLZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344053 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-methylpyrimidine-4,5-diamine | |

CAS RN |

933-80-2 | |

| Record name | 6-chloro-2-methylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

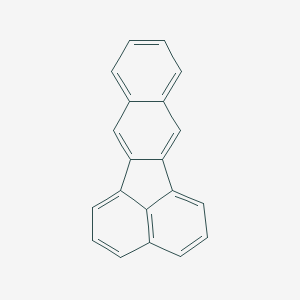

![Dibenzo[a,e]pyrene](/img/structure/B33199.png)